2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate
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Overview
Description
2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate is an organic compound featuring a thiophene ring substituted with a chlorine atom and a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate typically involves the reaction of 3-chloro-2-thiophenecarboxylic acid with thiocyanate reagents under specific conditions. One common method includes the use of thionyl chloride to convert the carboxylic acid to an acyl chloride, followed by reaction with ammonium thiocyanate to form the desired thiocyanate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiols or amines.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of thiocyanate derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Scientific Research Applications
2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can act as a nucleophile, participating in various biochemical pathways. The chlorine-substituted thiophene ring can interact with enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-thienyl)acetohydrazide
- 2-bromo-1-(3-chloro-2-thienyl)-1-ethanone
- 2-(5-Chloro-2-thienyl)-4-methylpyridine
- 1-(5-chloro-2-thienyl)ethanamine hydrochloride
Uniqueness
2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate is unique due to its specific substitution pattern on the thiophene ring and the presence of the thiocyanate group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
[2-(3-chlorothiophen-2-yl)-2-oxoethyl] thiocyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS2/c8-5-1-2-12-7(5)6(10)3-11-4-9/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWCEVLYKLMRQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)CSC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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